6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Overview
Description
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Georgiadis (1976) explored the synthesis of compounds structurally related to 6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one. They conducted a Michael type addition of an amine to create derivatives with significant antimicrobial activity, particularly as coccidiostats when tested in chickens against Eimeria tenella (Georgiadis, 1976).
Solid Phase Synthesis
Mazurov (2000) described a traceless solid-phase synthesis of compounds, including 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, which could potentially involve the target compound. This approach allows for the creation of a library of compounds with diverse structures (Mazurov, 2000).
Anti-inflammatory Potential
Research by Abd El-Salam et al. (2009) focused on synthesizing a series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, closely related to the target compound. These were evaluated for anti-inflammatory activity, showing significant effects and minor ulcerogenic impacts compared to standard treatments (Abd El-Salam et al., 2009).
Topoisomerase-I Targeting Activity
Singh et al. (2003) synthesized derivatives of 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate, examining their activity targeting topoisomerase-I and cytotoxicity. These studies are relevant due to the structural similarities with the target compound (Singh et al., 2003).
Solid Phase Synthesis of Dyes
Rangnekar and Tagdiwala (1987) utilized 6-amino-2-methoxy-quinoxaline, a compound with structural similarities to the target molecule, in the synthesis of azo dyes. These dyes were effectively used as disperse dyes for polyester fibers, highlighting a potential application in the textile industry (Rangnekar & Tagdiwala, 1987).
Properties
IUPAC Name |
6-amino-2-(2-methoxyethyl)-5,6,7,8-tetrahydrocinnolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-16-5-4-14-11(15)7-8-6-9(12)2-3-10(8)13-14/h7,9H,2-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPWVJMPSVLDAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=C2CC(CCC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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